molecular formula C19H18FNO3 B4024103 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B4024103
M. Wt: 327.3 g/mol
InChI Key: KRRKWJLQXYLXFK-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one include other indole derivatives that share structural similarities and biological activities . Examples include:

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives.
  • 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-methylthiosemicarbazide.

Uniqueness

What sets this compound apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h3-10,24H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRKWJLQXYLXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 4
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one

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